Lipophilicity Advantage: XLogP3 Comparison of Target Compound vs. Chloropropyl Analog
The target compound exhibits a computed XLogP3 of 4.8 . The chloro-propyl analogue, 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethoxy)benzene (CAS 1804243-52-4), is expected to exhibit a lower XLogP3 value (estimated 4.2–4.4 based on the well-established ~0.4–0.6 log-unit decrease when replacing a terminal bromine with chlorine in aliphatic chains) [1]. This 0.4–0.6 log-unit difference in lipophilicity is meaningful for membrane permeation and tissue distribution in biological assays, as well as for organic-phase extraction efficiency in synthesis work-up .
Δ +0.4 to +0.6 vs Cl analog
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.8 |
| Comparator Or Baseline | 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethoxy)benzene: XLogP3 estimated 4.2–4.4 (Class-level inference: ΔlogP ≈ +0.4 to +0.6 for Br vs. Cl on terminal alkyl chain) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.6 (Br > Cl) |
| Conditions | Computed by XLogP3 3.0 algorithm; experimental validation pending |
Why This Matters
Higher lipophilicity enhances membrane permeability in cell-based assays and improves organic-phase partitioning during extraction, directly affecting bioassay outcomes and synthetic work-up efficiency.
- [1] General medicinal chemistry principle: Replacement of Br by Cl in aliphatic chains reduces logP by approximately 0.4–0.6 units (source: standard QSAR fragment contribution tables). View Source
